UNC0638 is a potent, selective, and cell-active small molecule inhibitor of histone methyltransferases (HMTs), primarily targeting G9a (EHMT2) and GLP (EHMT1). [, ] These enzymes catalyze the addition of methyl groups to lysine residues on histone tails, specifically at the 9th lysine residue of histone H3 (H3K9). [, , , ] This methylation event is associated with gene silencing and plays a crucial role in various biological processes, including cell differentiation, development, and disease pathogenesis. [, , , , ]
UNC0638's role in scientific research stems from its ability to inhibit G9a/GLP activity, making it a valuable tool for dissecting the biological functions of these enzymes and exploring their therapeutic potential in various diseases. [, , , , , ]
The molecular structure of UNC0638 is characterized by a quinazoline core, featuring substitutions that contribute to its specific binding to the G9a/GLP active site. [] A cyclohexyl group and a methoxy group are attached to the quinazoline core. A substituted piperidine ring, linked through an amine group to the quinazoline core, further contributes to its binding affinity and selectivity. []
UNC0638 functions as a substrate-competitive inhibitor of G9a/GLP. [, , , ] It binds to the active site of these enzymes, preventing the binding of the natural substrate, histone H3, and thereby inhibiting the transfer of methyl groups to H3K9. [, , , ] This inhibition leads to a decrease in the levels of H3K9me1 and H3K9me2, resulting in the reactivation of genes that were previously silenced by these repressive histone marks. [, , , , , ]
Hematopoiesis & Hemoglobinopathies: UNC0638 has been extensively studied for its potential to induce fetal hemoglobin (HbF) production, a therapeutic strategy for treating hemoglobinopathies like sickle cell disease and β-thalassemia. [, , , , , , , , , ] Studies have shown that it activates fetal γ-globin gene expression while repressing adult β-globin gene expression in adult human erythroid cells, leading to increased HbF levels. [, , , , , , , , , ] This effect is mediated through changes in histone methylation patterns and chromatin looping at the β-globin locus. [, , , , , , , , , ]
Cancer Research: UNC0638 has been investigated for its anti-cancer properties in various cancer types, including breast cancer, pancreatic cancer, renal cancer, and leukemia. [, , , , , , , , , ] It inhibits cancer cell proliferation, migration, and invasion and induces apoptosis. [, , , , , , , , , ] Mechanistically, UNC0638 reactivates tumor suppressor genes silenced by G9a/GLP-mediated histone methylation. [, , , , , , , , , ]
Neuropathic Pain: Research suggests a role for G9a/GLP in neuropathic pain, with UNC0638 modulating pain sensitivity in animal models. [, ] The exact mechanisms are still under investigation.
HIV Latency: Studies have implicated G9a/GLP in maintaining HIV latency. [] UNC0638, by inhibiting G9a/GLP, shows potential in reactivating latent HIV proviruses, representing a possible therapeutic strategy. []
Stem Cell Biology: UNC0638's ability to modulate H3K9 methylation has been investigated in stem cell biology, particularly in the context of reprogramming and differentiation. [, , , ] It can enhance the efficiency of generating induced cardiomyocyte-like cells and influence lineage commitment in hematopoietic stem cells. [, , ]
Other Applications: UNC0638 has been employed as a tool to study the role of G9a/GLP in various other biological processes, such as epithelial-mesenchymal transition, smooth muscle cell function, and the development of cloned embryos. [, , ]
Clinical Translation for Hemoglobinopathies: Given the promising results in preclinical studies, translating UNC0638 or its derivatives into clinical trials for treating hemoglobinopathies is a major future direction. [, , , , , ]
Combination Therapies for Cancer: Exploring the efficacy of UNC0638 in combination with other anti-cancer agents, such as DNA methyltransferase inhibitors or targeted therapies, holds potential for improving treatment outcomes in various cancers. [, ]
Development of Novel Inhibitors: Developing more potent and selective G9a/GLP inhibitors with improved pharmacological properties, based on the structure-activity relationship of UNC0638, is an active area of research. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2